![molecular formula C14H15BO2 B13356098 (2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13356098.png)
(2,5-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with two methyl groups at the 2 and 5 positions. This compound is part of the larger class of boronic acids, which are known for their ability to form reversible covalent complexes with diols, amino acids, and other molecules containing hydroxyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of boronic acids, including (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene, ethanol, or water . Reaction conditions vary depending on the specific reaction but often involve temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, the Suzuki-Miyaura cross-coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters or borates .
Applications De Recherche Scientifique
(2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent complexes with molecules containing hydroxyl groups. This property allows it to act as a versatile intermediate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures . The boronic acid group can interact with molecular targets such as diols, amino acids, and other nucleophiles, leading to the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid include other arylboronic acids, such as phenylboronic acid and 2-thienylboronic acid . These compounds share the boronic acid functional group but differ in their aryl substituents.
Uniqueness
The uniqueness of (2,5-Dimethyl-[1,1’-biphenyl]-4-yl)boronic acid lies in its specific biphenyl structure with methyl groups at the 2 and 5 positions. This structural feature can influence its reactivity and the types of complexes it forms, making it suitable for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C14H15BO2 |
|---|---|
Poids moléculaire |
226.08 g/mol |
Nom IUPAC |
(2,5-dimethyl-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C14H15BO2/c1-10-9-14(15(16)17)11(2)8-13(10)12-6-4-3-5-7-12/h3-9,16-17H,1-2H3 |
Clé InChI |
PZKOPCRSNXTSQC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1C)C2=CC=CC=C2)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Bromophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356032.png)

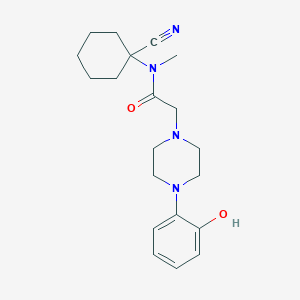
![Methyl 2-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13356042.png)
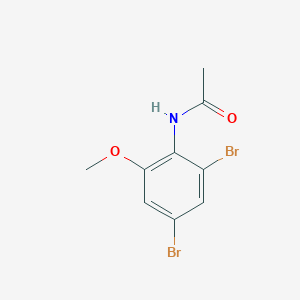
![4-Fluorophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13356050.png)
![2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B13356054.png)
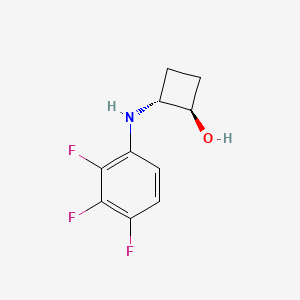
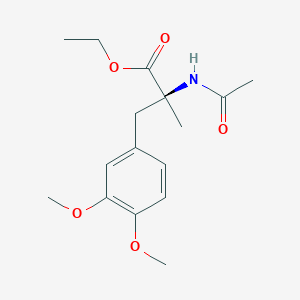
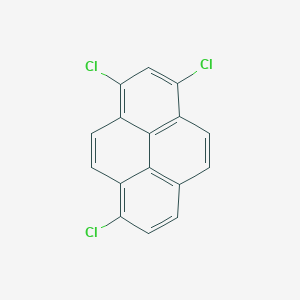
![6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356073.png)
![3-[3-(3-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B13356078.png)
![2-(6H-thieno[2,3-b]pyrrol-4-yl)ethanamine](/img/structure/B13356090.png)
![[6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13356097.png)
